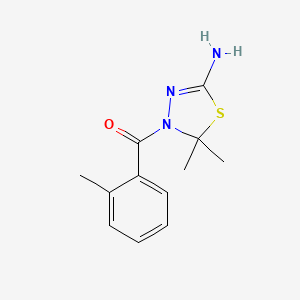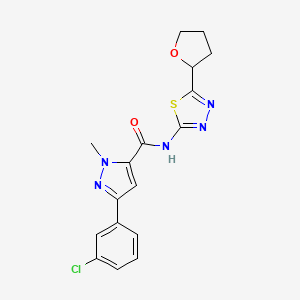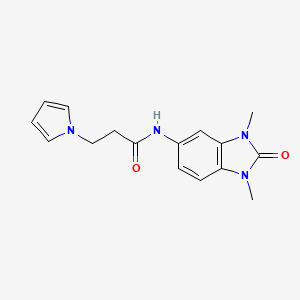![molecular formula C19H19F3N4O2 B10979277 N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide, with the molecular formula C₁₇H₁₇F₃N₆O₂, is a compound of interest due to its unique structure and potential applications. It contains a piperazine ring, a trifluorophenyl group, and an amide functionality. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling: This compound can be synthesized via Suzuki–Miyaura cross-coupling reactions. The process involves coupling an aryl or heteroaryl boron reagent with an aryl or heteroaryl halide using a palladium catalyst.
Other Methods: Additional synthetic routes may involve amide formation, cyclization, and functional group transformations.
Industrial Production:: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using boron reagents. Optimization of reaction conditions and purification steps ensures high yields.
Chemical Reactions Analysis
Reactions::
Arylation: The compound can undergo arylation reactions, introducing aryl groups.
Reduction: Reduction of the carbonyl group can yield the corresponding amine.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Palladium Catalysts: Used in Suzuki–Miyaura coupling.
Boron Reagents: Organotrifluoroborates, e.g., Boc-®-3-amino-4-(2,4,5-trifluorophenyl)butyric acid.
Scientific Research Applications
Medicine: Investigated for potential drug development due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study protein–ligand interactions.
Materials Science: Explored for its role in designing functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is unique, similar compounds include other piperazine derivatives and amides.
Properties
Molecular Formula |
C19H19F3N4O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(3,4,5-trifluoroanilino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H19F3N4O2/c20-15-10-13(11-16(21)18(15)22)24-17(27)12-23-19(28)26-8-6-25(7-9-26)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2,(H,23,28)(H,24,27) |
InChI Key |
XAYSCYZEYDPPID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B10979198.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)
![1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one](/img/structure/B10979224.png)
![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B10979231.png)

![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
![2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10979245.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)


![N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)

![(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
